N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S2/c1-12-3-8-15-16(11-12)23-17(21-15)13-4-6-14(7-5-13)20-18-19-9-2-10-22-18/h3-8,11H,2,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZHRGNKVWIOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NCCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-1,3-benzothiazole-2-amine with 4-bromoacetophenone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine has garnered attention for its potential therapeutic properties:
Antimicrobial Activity: Studies indicate that benzothiazole derivatives exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Anticancer Properties: Research suggests that the compound may act against specific cancer cell lines by targeting key molecular pathways involved in tumor growth and proliferation. Its mechanism of action involves binding to enzymes and receptors that regulate cell division.
Biological Research
The compound is also explored for its role in biological studies:
Enzyme Inhibition: The interaction of this compound with various enzymes has been documented. It may inhibit enzymes involved in metabolic pathways, thus affecting cellular functions.
Receptor Modulation: The compound's structural features allow it to modulate receptor activity, which can be pivotal in drug design aimed at treating diseases linked to receptor dysfunctions.
Chemical Synthesis
In industrial settings, this compound serves as a versatile building block for synthesizing more complex molecules. Its chemical properties facilitate various reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups, enhancing biological activity or altering its properties for specific applications .
Substitution Reactions: It can participate in nucleophilic substitution reactions, allowing the introduction of new functional groups that expand its utility in chemical synthesis .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of benzothiazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of this compound in inhibiting bacterial growth at low concentrations.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that the compound induced apoptosis in cancer cells while sparing normal cells. These findings suggest its potential as a targeted therapy in cancer treatment.
Mechanism of Action
The mechanism by which N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methyl-N-methylsulfonylanilino)acetamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine stands out due to its specific combination of a benzothiazole moiety and a thiazin ring, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine is a complex organic compound known for its diverse biological activities. This article explores the biological activity of this compound through various studies, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound's systematic name reflects its chemical structure, which includes a benzothiazole moiety and a thiazine ring. Its molecular formula is , and it possesses specific functional groups that contribute to its biological activity.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C23H20N2OS |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can effectively inhibit various bacterial strains. The in vitro antimicrobial screening of related compounds has demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Screening
In a study published in 2010, derivatives of 6-methyl-1,3-benzothiazole were tested against multiple pathogens. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics .
Anticancer Potential
The anticancer properties of benzothiazole derivatives are also noteworthy. Research has shown that these compounds may inhibit cancer cell proliferation by targeting specific molecular pathways. For example, studies have reported that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases .
Case Study: Anticancer Activity
A study on thiazolidinone derivatives demonstrated their potential as anticancer agents. These compounds were found to inhibit the growth of cancer cell lines significantly .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The benzothiazole moiety is known for its ability to bind to various biological targets, potentially disrupting critical pathways involved in disease processes .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, reacting 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with thiourea derivatives in the presence of aryl isothiocyanates under acidic conditions yields thiazin-2-amine scaffolds . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalyst choice (e.g., H₂SO₄ for cyclization). Monitoring reaction progress via TLC and HPLC ensures intermediate purity .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm amine and aromatic proton environments (e.g., δ 4.21 ppm for NH groups in thiazin rings) , IR spectroscopy to identify C=N (1621 cm⁻¹) and C-S (693 cm⁻¹) stretches , and mass spectrometry (FABMS or ESI-MS) for molecular ion verification (e.g., m/z 466 for related analogs) . X-ray crystallography may resolve conformational ambiguities in solid-state structures .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Begin with in vitro antimicrobial assays (e.g., MIC against Staphylococcus aureus or E. coli) and cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) . Use concentrations ranging from 1–100 µM and compare activity to reference drugs like cisplatin or ampicillin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodology : Synthesize analogs with substitutions at the benzothiazole (e.g., Cl, OCH₃ at position 6) or thiazin (e.g., alkylation of the dihydro-4H ring) moieties . Evaluate changes in bioactivity using dose-response curves and statistical models (e.g., IC₅₀ comparisons). For example, meta-chloro substitution on the benzothiazole ring enhances antibacterial potency by 3-fold compared to methoxy groups .
Q. What computational approaches are effective for predicting binding modes or metabolic stability?
- Methodology : Perform density functional theory (DFT) calculations to map electron density at the thiazin-2-amine group, which may influence hydrogen bonding with biological targets . Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like DNA gyrase or tubulin, guided by crystallographic data from similar benzothiazole derivatives . ADMET prediction tools (e.g., SwissADME) assess metabolic stability and CYP450 interactions .
Q. How should contradictory biological activity data across assays be resolved?
- Methodology : Conduct orthogonal assays (e.g., fluorescence-based ATPase inhibition vs. cell viability) to confirm target specificity. For instance, if a compound shows cytotoxicity but no enzyme inhibition, off-target effects (e.g., membrane disruption) may be implicated . Meta-analysis of published data on analogous compounds (e.g., 2-aminothiazoles) can identify trends in activity .
Q. What strategies improve the compound’s stability in aqueous media for in vivo studies?
- Methodology : Formulate the compound with cyclodextrins or PEGylation to enhance solubility. Stability studies under physiological pH (7.4) and temperature (37°C) over 24–72 hours, monitored via HPLC, identify degradation pathways (e.g., hydrolysis of the thiazin ring) . Co-administration with antioxidants (e.g., ascorbic acid) may mitigate oxidative degradation .
Q. How can selectivity for microbial vs. mammalian cells be optimized?
- Methodology : Modify the compound’s logP (e.g., via hydrophilic substituents) to reduce mammalian cell membrane permeability. Compare hemolytic activity (red blood cell lysis assay) and microbial membrane disruption (SYTOX Green uptake) . For example, replacing methyl groups with polar sulfonamides decreases mammalian cytotoxicity while retaining antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
